molecular formula C8H14N4 B039185 Hydrazodiisobutyronitrile CAS No. 6869-07-4

Hydrazodiisobutyronitrile

Cat. No.: B039185
CAS No.: 6869-07-4
M. Wt: 166.22 g/mol
InChI Key: HOSVESHQDSFAST-UHFFFAOYSA-N
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Description

Hydrazodiisobutyronitrile, also known as 2,2’-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile), is an organic compound with the molecular formula C8H14N4. It is a derivative of isobutyronitrile and is characterized by the presence of a hydrazine group linking two isobutyronitrile moieties. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.

Preparation Methods

Hydrazodiisobutyronitrile can be synthesized through several methods. One common synthetic route involves the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in the presence of a base such as sodium hydroxide and is carried out in an aqueous medium at room temperature for an extended period, often around 36 hours . The yield of this reaction is generally high, making it a practical method for laboratory synthesis.

Industrial production methods for this compound are similar but are optimized for larger scale operations. These methods often involve continuous flow reactors and more stringent control of reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Hydrazodiisobutyronitrile undergoes a variety of chemical reactions, making it a versatile compound in organic synthesis. Some of the key reactions include:

    Oxidation: this compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form hydrazine derivatives. This reaction typically requires reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azo compounds, while reduction yields hydrazine derivatives.

Scientific Research Applications

Hydrazodiisobutyronitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including azo dyes and polymers. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also used in the development of new pharmaceuticals.

    Industry: this compound is used in the production of polymers and other materials. Its reactivity makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which hydrazodiisobutyronitrile exerts its effects is primarily through its ability to form free radicals. These radicals can initiate a variety of chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the derivatives of the compound being used. For example, in biological systems, this compound derivatives may target specific enzymes or receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Hydrazodiisobutyronitrile is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:

    Isobutyronitrile: A simpler compound with a similar backbone but lacking the hydrazine group. It is less reactive and has different applications.

    Azo compounds: These compounds contain a nitrogen-nitrogen double bond and are often used as dyes. This compound can be converted into azo compounds through oxidation.

    Hydrazine derivatives: Compounds containing the hydrazine group, which are used in various chemical reactions and applications. This compound is a specific type of hydrazine derivative with unique properties.

Properties

IUPAC Name

2-[2-(2-cyanopropan-2-yl)hydrazinyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-7(2,5-9)11-12-8(3,4)6-10/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVESHQDSFAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NNC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988381
Record name 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile)
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6869-07-4
Record name Propionitrile, 2,2'-hydrazobis(2-methyl-
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Record name Hydrazodiisobutyronitrile
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Record name 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile)
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Record name 2-[2-(1-Cyano-1-methyl-ethyl)hydrazino]-2-methyl-propanenitrile
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Record name 2,2'-Hydrazobis[2-methylpropanenitrile]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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